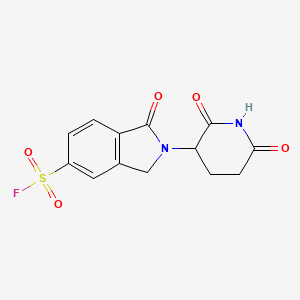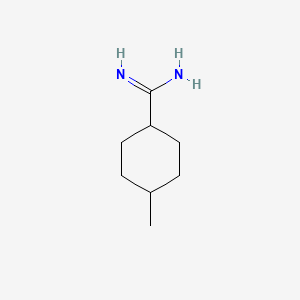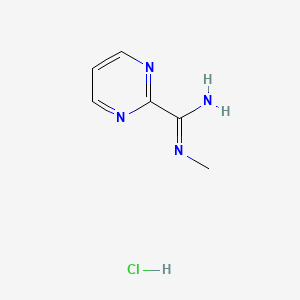
3-(2-Fluoro-4-nitrophenyl)-1-methyl-1h-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Fluoro-4-nitrophenyl)-1-methyl-1h-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-4-nitrophenyl)-1-methyl-1h-pyrazol-5-amine typically involves the following steps:
Nitration of Fluorobenzene: The starting material, fluorobenzene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2-fluoro-4-nitrofluorobenzene.
Formation of Pyrazole Ring: The nitrated product is then reacted with hydrazine hydrate to form the corresponding hydrazone. This intermediate undergoes cyclization to form the pyrazole ring.
Methylation: The final step involves the methylation of the pyrazole ring using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Fluoro-4-nitrophenyl)-1-methyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines or thiols, base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Oxidation: Potassium permanganate, acidic or basic medium.
Major Products Formed
Reduction: 3-(2-Fluoro-4-aminophenyl)-1-methyl-1h-pyrazol-5-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the pyrazole ring.
Aplicaciones Científicas De Investigación
3-(2-Fluoro-4-nitrophenyl)-1-methyl-1h-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Biological Studies: The compound is used as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.
Industrial Applications: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(2-Fluoro-4-nitrophenyl)-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating their activity. The pyrazole ring is known to interact with various enzymes, affecting their function and leading to the compound’s observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Fluoro-4-nitrophenyl)-1-methyl-1h-pyrazol-4-amine: Similar structure but with a different substitution pattern on the pyrazole ring.
3-(2-Fluoro-4-nitrophenyl)-1-ethyl-1h-pyrazol-5-amine: Similar structure but with an ethyl group instead of a methyl group.
3-(2-Fluoro-4-nitrophenyl)-1-methyl-1h-pyrazol-5-ol: Similar structure but with a hydroxyl group on the pyrazole ring.
Uniqueness
3-(2-Fluoro-4-nitrophenyl)-1-methyl-1h-pyrazol-5-amine is unique due to the specific combination of a fluorine atom and a nitro group on the phenyl ring, along with a methyl group on the pyrazole ring. This unique combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H9FN4O2 |
|---|---|
Peso molecular |
236.20 g/mol |
Nombre IUPAC |
5-(2-fluoro-4-nitrophenyl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H9FN4O2/c1-14-10(12)5-9(13-14)7-3-2-6(15(16)17)4-8(7)11/h2-5H,12H2,1H3 |
Clave InChI |
NYLUIDNIOGJXPA-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=N1)C2=C(C=C(C=C2)[N+](=O)[O-])F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-[(5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetic acid](/img/structure/B13596162.png)

